molecular formula C8H6ClN B128479 3-Chlorobenzyl cyanide CAS No. 1529-41-5

3-Chlorobenzyl cyanide

Cat. No. B128479
CAS RN: 1529-41-5
M. Wt: 151.59 g/mol
InChI Key: GTIKLPYCSAMPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzyl cyanide is a chemical compound that serves as an important intermediate in organic synthesis. It is particularly relevant in the synthesis of various heterocyclic compounds and pharmaceuticals. The compound contains a benzyl group attached to a cyanide moiety, with a chlorine substituent on the aromatic ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 3-chlorobenzyl cyanide-related compounds can be achieved through various methods. For instance, the electrocatalytic three-component reaction described in one study provides a metal-free approach to construct cyanide-functionalized imidazo-fused N-heterocycles from methyl N-heteroaromatics, primary alkylamines, and trimethylsilyl cyanide with good to excellent yields . Another study demonstrates the [3 + 3]-cycloaddition reactions of α-acidic isocyanides with 1,3-dipolar azomethine imines, which can be used to synthesize six-membered heterocycles . These methods highlight the versatility of cyanide and chlorobenzyl groups in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds derived from 3-chlorobenzyl cyanide can be quite complex. For example, the synthesis of 1D chain complexes based on high-spin metal-cyanide clusters illustrates the intricate structures that can be formed using cyanide as a building block . These complexes exhibit a one-dimensional chain structure with alternating high-spin metal-cyanide clusters and a bridging group, resulting in extended three-dimensional supramolecular networks.

Chemical Reactions Analysis

3-Chlorobenzyl cyanide can undergo various chemical reactions, including hydrolysis. A study describes the synthesis of p-chlorophenylacetic acid through the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution, using phase transfer catalysts . This reaction is significant as it transforms the cyanide group into a carboxylic acid function, demonstrating the reactivity of the cyanide group under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-chlorobenzyl cyanide can be characterized using various analytical techniques. For instance, the study on the synthesis of p-chlorophenylacetic acid provides insights into the properties of the product through melting point analysis, infrared spectroscopy, and mass spectrometry . Similarly, the crystal structure of a novel compound synthesized from a derivative of 3-chlorobenzyl cyanide was determined using X-ray single crystal diffractometry, which provides detailed information on the molecular geometry and crystal packing .

Scientific Research Applications

Cyanation of Aromatic Halides

Research by Sakakibara et al. (1988) explores the cyanation of chlorobenzene, catalyzed by nickel(0) complexes, which is relevant to the study of 3-chlorobenzyl cyanide. They found that certain MCN–solvent systems allowed this reaction to occur efficiently at moderate temperatures, expanding the potential uses of similar cyanide compounds in organic synthesis (Sakakibara et al., 1988).

Cyanide in Biodegradation

Luque-Almagro, Moreno-Vivián, and Roldán (2016) discuss how cyanotrophic microorganisms, like Pseudomonas pseudoalcaligenes, can use cyanide and its derivatives as a nitrogen source. This research suggests a potential for biodegradation of industrial wastes containing cyanide compounds like 3-chlorobenzyl cyanide (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).

Synthesis of Lamotrigine

Leitch et al. (2017) evaluated catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, which is closely related to 3-chlorobenzyl cyanide. Their research provides insight into the synthesis process of Lamotrigine, an important pharmaceutical compound (Leitch et al., 2017).

Cyanide Detection

Thanayupong et al. (2017) developed a phenylacetylene derivative for detecting cyanide ions. This research highlights the potential for using similar cyanide compounds in the development of sensors for environmental monitoring (Thanayupong et al., 2017).

Safety And Hazards

3-Chlorobenzyl Cyanide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

The 3-Chlorobenzyl Cyanide Market size is projected to reach approximately USD XX.X billion by 2031 .

Relevant Papers The paper “Non-toxic cyanide sources and cyanating agents” provides an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .

properties

IUPAC Name

2-(3-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIKLPYCSAMPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165154
Record name Acetonitrile, (m-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzyl cyanide

CAS RN

1529-41-5
Record name 3-Chlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1529-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-CHLOROPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K3M9GKQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The experimental procedure was followed by the method of Bruno P. Imbimbo et al [J. Med. Chem. 2005, 48, 5707-7520]. A solution of 3-chlorobenzylbromide (5 g, 24.3 mmol) and sodium cyanide (1.3 g, 26.8 mmol) in ethanol (50 ml) was heated to 80° C. for 2 hours. After resulting solution was cooled to room temperature and concentrated under reduced pressure. The residue was suspended in water and organic layer was extracted with ethyl acetate. The solution was evaporated and crude compound was purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to yield 2-(3-chlorophenyl)acetonitrile (3.2 g, 87% yield) as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzyl cyanide
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzyl cyanide
Reactant of Route 3
Reactant of Route 3
3-Chlorobenzyl cyanide
Reactant of Route 4
Reactant of Route 4
3-Chlorobenzyl cyanide
Reactant of Route 5
Reactant of Route 5
3-Chlorobenzyl cyanide
Reactant of Route 6
Reactant of Route 6
3-Chlorobenzyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.